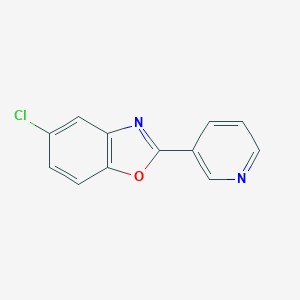

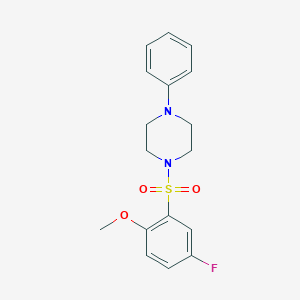

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is a derivative of benzoxazole . Benzoxazole derivatives are important in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, mass .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The Vilsmeier–Haack reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, mass .Scientific Research Applications

Antimicrobial and Anticancer Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .

Methods of Application or Experimental Procedures

The benzoxazole compounds were synthesized and confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against various bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

Results or Outcomes

The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .

Drug Discovery

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application or Experimental Procedures

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Tranquilizer for Wild Animals

Specific Scientific Field

Veterinary Medicine

Summary of the Application

A mixture of zolazepam and tiletamine, which are benzoxazole derivatives, is used as a tranquilizer for wild animals, such as gorillas and polar bears .

Methods of Application or Experimental Procedures

The tranquilizer is typically administered via a dart gun, which allows the veterinarian to maintain a safe distance from the wild animal .

Results or Outcomes

The tranquilizer effectively sedates the animal, allowing for safe handling for medical procedures or relocation .

Inhibition of Hepatitis C Virus

Specific Scientific Field

Virology

Summary of the Application

Benzoxazole derivatives have been found to inhibit the hepatitis C virus .

Methods of Application or Experimental Procedures

In vitro studies are conducted to evaluate the antiviral activity of benzoxazole derivatives against the hepatitis C virus .

Results or Outcomes

Some benzoxazole derivatives have shown promising results in inhibiting the replication of the hepatitis C virus .

Inhibition of Serine/Threonine-Protein Kinase

Specific Scientific Field

Biochemistry

Summary of the Application

Benzoxazole derivatives have been found to inhibit serine/threonine-protein kinase .

Methods of Application or Experimental Procedures

In vitro studies are conducted to evaluate the inhibitory activity of benzoxazole derivatives against serine/threonine-protein kinase .

Results or Outcomes

Some benzoxazole derivatives have shown promising results in inhibiting the activity of serine/threonine-protein kinase .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The aim is to encapsulate the synthetic protocols and medicinal aspects of a wide range of heterocyclic compounds .

properties

IUPAC Name |

5-chloro-2-pyridin-3-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTDBAQSCKLANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B346032.png)

![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole](/img/structure/B346033.png)

![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346034.png)

amine](/img/structure/B346047.png)

amine](/img/structure/B346049.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]azepane](/img/structure/B346055.png)